![molecular formula C7H3Cl2F2NO3 B1410399 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene CAS No. 1803714-79-5](/img/structure/B1410399.png)
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene
Overview
Description
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is used in a variety of scientific applications. It is a highly reactive compound that is used to synthesize a variety of compounds with different functional groups. The compound has been studied extensively in recent years due to its unique properties. It is a versatile reagent that can be used in a variety of laboratory experiments, as well as in industrial applications.
Scientific Research Applications
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds with different functional groups, including aldehydes, ketones, and nitro compounds. It has also been used to synthesize a variety of pharmaceuticals and agrochemicals. Additionally, it has been used as a catalyst in organic synthesis reactions, and as a reagent in the synthesis of polymers.
Mechanism of Action
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is highly reactive. Its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound is able to form covalent bonds with a variety of organic compounds, including aldehydes, ketones, and nitro compounds. When the compound reacts with these compounds, it is able to form a variety of products, including aldehydes, ketones, and nitro compounds.
Biochemical and Physiological Effects
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has been studied extensively in recent years due to its unique properties. The compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, the compound has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesters.
Advantages and Limitations for Lab Experiments
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has a number of advantages and limitations for laboratory experiments. One of the major advantages of the compound is its high reactivity. This allows it to be used as a versatile reagent in a variety of laboratory experiments. Additionally, the compound is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to use in laboratory experiments. However, the compound is also highly toxic and should be handled with care. Additionally, the compound is highly reactive and can easily react with other compounds, which can lead to unwanted side reactions.
Future Directions
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has a variety of potential applications. There are a number of potential future directions for the compound, including its use as a catalyst in organic synthesis reactions, as a reagent in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound has potential applications in the development of new drugs and in the development of new materials. Additionally, the compound may have potential applications in the development of new catalysts and in the
properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECEPAREZXBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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